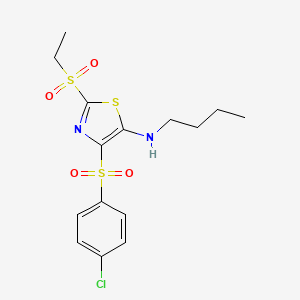
N-butyl-4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-1,3-thiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-1,3-thiazol-5-amine is a complex organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of N-butyl-4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-1,3-thiazol-5-amine typically involves multiple steps, including the formation of the thiazole ring and the introduction of the various substituent groups. The synthetic route may involve the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides and suitable bases.
Sulfonylation Reactions: The chlorobenzenesulfonyl and ethanesulfonyl groups can be introduced through sulfonylation reactions using sulfonyl chlorides and appropriate nucleophiles.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N-butyl-4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-1,3-thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituent groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-butyl-4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-1,3-thiazol-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may be used in the study of biological processes and pathways, particularly those involving sulfur and nitrogen-containing compounds.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-butyl-4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-1,3-thiazol-5-amine involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to changes in cellular processes. The presence of the thiazole ring and sulfonyl groups may contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
N-butyl-4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-1,3-thiazol-5-amine can be compared with other similar compounds, such as:
N-butyl-4-(4-chlorobenzenesulfonyl)-2-(methylsulfonyl)-1,3-thiazol-5-amine: This compound has a methylsulfonyl group instead of an ethanesulfonyl group, which may affect its chemical properties and reactivity.
N-butyl-4-(4-bromobenzenesulfonyl)-2-(ethanesulfonyl)-1,3-thiazol-5-amine: The presence of a bromobenzenesulfonyl group instead of a chlorobenzenesulfonyl group may influence its biological activity and applications.
The uniqueness of this compound lies in its specific combination of substituent groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19ClN2O4S3 |
|---|---|
Molecular Weight |
423.0 g/mol |
IUPAC Name |
N-butyl-4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C15H19ClN2O4S3/c1-3-5-10-17-13-14(18-15(23-13)24(19,20)4-2)25(21,22)12-8-6-11(16)7-9-12/h6-9,17H,3-5,10H2,1-2H3 |
InChI Key |
YDPFJZMLCGUWNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(N=C(S1)S(=O)(=O)CC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


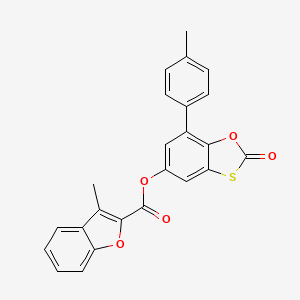
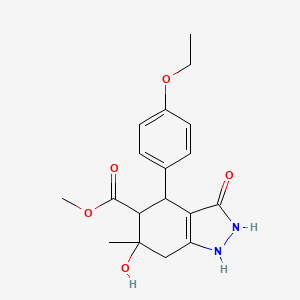
![methyl 4-[8-cyano-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate](/img/structure/B11410356.png)

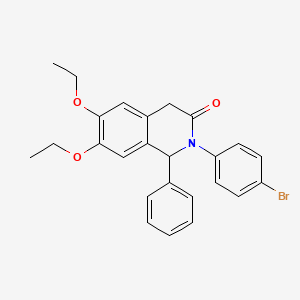
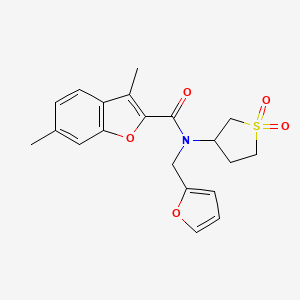
![2-[(3-Bromobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11410377.png)
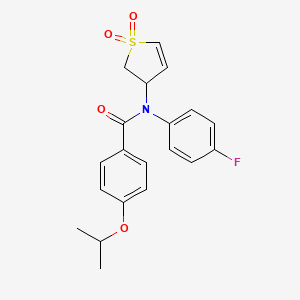

![5-butyl-4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11410395.png)
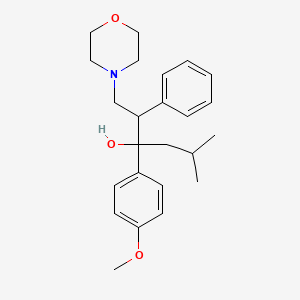
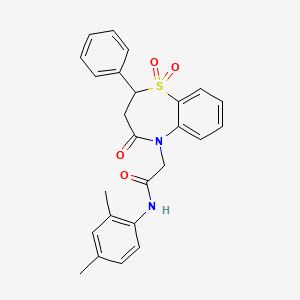
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11410404.png)
![Ethyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11410419.png)
